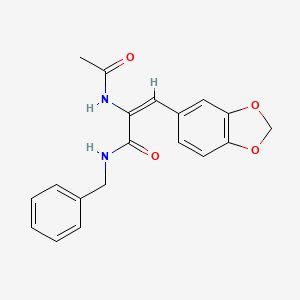![molecular formula C10H15N3O2S3 B11533450 N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]morpholine-4-carboxamide](/img/structure/B11533450.png)
N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide is a complex organic compound characterized by the presence of a morpholine ring and an isothiazole ring substituted with methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide typically involves the formation of the isothiazole ring followed by the introduction of the morpholinecarboxamide group. One common method involves the reaction of 3,5-bis(methylsulfanyl)-4-isothiazole with morpholine and a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The isothiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfur atoms.
Aplicaciones Científicas De Investigación
N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mecanismo De Acción
The mechanism of action of N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the isothiazole ring and the morpholinecarboxamide group allows for specific interactions with biological molecules, potentially leading to inhibition or activation of certain pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(methylsulfanyl)-4-isothiazolecarboxamide
- 3,5-Bis(methylsulfanyl)-4-isothiazolecarbonitrile
- [3,5-Bis(methylsulfanyl)-4-isothiazolyl]methanol
Uniqueness
N-[3,5-bis(methylsulfanyl)-4-isothiazolyl]-4-morpholinecarboxamide is unique due to the presence of both the isothiazole ring and the morpholinecarboxamide group. This combination allows for a broader range of chemical reactions and interactions compared to similar compounds, making it a versatile molecule for various applications.
Propiedades
Fórmula molecular |
C10H15N3O2S3 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C10H15N3O2S3/c1-16-8-7(9(17-2)18-12-8)11-10(14)13-3-5-15-6-4-13/h3-6H2,1-2H3,(H,11,14) |
Clave InChI |
DYHREMPKRGJLJI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=NS1)SC)NC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11533370.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(3-methylphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11533376.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11533385.png)
![2-Amino-5-oxo-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533391.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11533395.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11533396.png)

![N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11533402.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-nitroaniline](/img/structure/B11533404.png)
![4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11533423.png)
![4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11533434.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B11533440.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B11533442.png)

